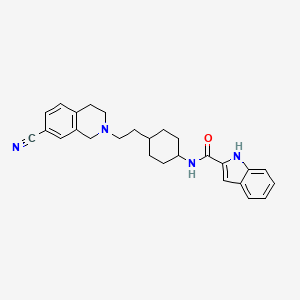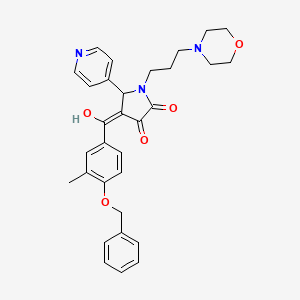
Senexin A
Descripción general
Descripción
Senexin A es un inhibidor potente y selectivo de la cinasa dependiente de ciclina 8 y la cinasa dependiente de ciclina 19. Estas cinasas son parte del complejo mediador, que desempeña un papel crucial en la regulación de la transcripción genética. This compound ha mostrado promesa en varias aplicaciones de investigación científica, particularmente en la investigación del cáncer, debido a su capacidad para inhibir actividades transcripcionales específicas.
Aplicaciones Científicas De Investigación
Senexin A tiene una amplia gama de aplicaciones en investigación científica:
Investigación del cáncer: Se utiliza para estudiar el papel de la cinasa dependiente de ciclina 8 y la cinasa dependiente de ciclina 19 en la progresión del cáncer y para desarrollar posibles estrategias terapéuticas.
Estudios de transcripción genética: This compound ayuda a comprender la regulación de la transcripción genética al inhibir actividades transcripcionales específicas.
Sistemas de administración de fármacos: La investigación ha explorado el uso de this compound en sistemas controlados de administración de fármacos, como hidrogeles a base de ácido hialurónico hibridizado con óxido de grafeno.
Mecanismo De Acción
Senexin A ejerce sus efectos inhibiendo la actividad de la cinasa dependiente de ciclina 8 y la cinasa dependiente de ciclina 19. Estas cinasas están involucradas en la regulación de la transcripción genética a través del complejo mediador. Al inhibir estas cinasas, this compound puede reducir la transcripción de genes involucrados en la progresión del cáncer y otras enfermedades . La inhibición se logra mediante unión competitiva en el sitio de unión al ATP de las cinasas .
Compuestos similares:
Singularidad de this compound: this compound es único en su alta especificidad para la cinasa dependiente de ciclina 8 y la cinasa dependiente de ciclina 19, lo que lo convierte en una herramienta valiosa para estudiar estas cinasas específicas sin efectos fuera del objetivo. Su capacidad para inhibir selectivamente las actividades transcripcionales aguas abajo del factor de transcripción p21 lo distingue aún más de otros inhibidores .
Análisis Bioquímico
Biochemical Properties
Senexin A interacts with CDK8 and CDK19, two important members of the cyclin-dependent kinase family . These interactions occur in an ATP-competitive manner . The nature of these interactions is inhibitory, with this compound effectively reducing the activity of these kinases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists . It also impairs the recruitment of RNA Pol II to the HIV-1 LTR . In addition, this compound treatment reduces glycolytic and non-glycolytic capacity in both mock- and DENV2-infected samples .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with CDK8 and CDK19 . By binding to these kinases in an ATP-competitive manner, this compound inhibits their activity, leading to a reduction in p21-induced transcription . This can result in the reversal of doxorubicin-induced tumor-promoting paracrine activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, treatment with Senexin B, a highly specific CDK8/19 inhibitor, predominantly downregulated gene expression after 3–5 hours; however, between 24 hours and 15 days, gene expression was primarily upregulated .
Dosage Effects in Animal Models
In animal models, this compound has been tested in combination with doxorubicin and other undisclosed chemotherapies for the treatment of lung, breast, colon, and prostate cancer . The effects of this compound vary with different dosages, and the compound has been shown to decrease tumor growth when used in combination with doxorubicin .
Metabolic Pathways
Given its role as a CDK8 inhibitor, it is likely that this compound interacts with various enzymes and cofactors within the cell .
Subcellular Localization
Given its role as a CDK8 inhibitor, it is likely that this compound localizes to the nucleus where CDK8 is typically found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Senexin A implica múltiples pasos, comenzando con la preparación de la estructura central de quinazolina. Los pasos clave incluyen:
Formación del núcleo de quinazolina: Esto se logra típicamente a través de una reacción de ciclización que involucra un derivado del ácido antranílico y un compuesto de nitrilo.
Reacciones de sustitución: El núcleo de quinazolina se somete a varias reacciones de sustitución para introducir el grupo feniletilamina y otros grupos funcionales.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sistemas de síntesis y purificación automatizados. Las medidas de control de calidad son estrictas para garantizar la consistencia y la seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Senexin A principalmente se somete a reacciones de sustitución durante su síntesis. Típicamente no se somete a reacciones de oxidación o reducción en condiciones estándar.
Reactivos y condiciones comunes:
Reactivos de ciclización: Derivados del ácido antranílico y compuestos de nitrilo.
Reactivos de sustitución: Varios haluros y aminas.
Solventes: Los solventes comunes incluyen dimetilsulfóxido (DMSO) y acetonitrilo.
Productos principales: El producto principal de estas reacciones es el propio this compound, con una alta pureza alcanzada mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación.
Comparación Con Compuestos Similares
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor that also targets cyclin-dependent kinase 8 but with less specificity.
Uniqueness of Senexin A: this compound is unique in its high specificity for cyclin-dependent kinase 8 and cyclin-dependent kinase 19, making it a valuable tool for studying these specific kinases without off-target effects. Its ability to selectively inhibit transcriptional activities downstream of p21 transcription factor further distinguishes it from other inhibitors .
Propiedades
IUPAC Name |
4-(2-phenylethylamino)quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCNHGQFJFCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366002-50-7 | |
| Record name | Senexin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)

